molecular formula C11H18ClNO B2720553 [3-(Tert-butoxy)phenyl]methanamine hydrochloride CAS No. 2089255-53-6

[3-(Tert-butoxy)phenyl]methanamine hydrochloride

Cat. No.: B2720553
CAS No.: 2089255-53-6
M. Wt: 215.72
InChI Key: JXQODNZVQPVBJC-UHFFFAOYSA-N
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Description

[3-(Tert-butoxy)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a tert-butoxy (-OC(CH₃)₃) group at the 3-position of the phenyl ring. This compound belongs to a class of aryl methanamine hydrochlorides, which are widely utilized in medicinal chemistry and radiopharmaceutical synthesis due to their amine functionality and tunable substituent effects.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-11(2,3)13-10-6-4-5-9(7-10)8-12;/h4-7H,8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQODNZVQPVBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Tert-butoxy)phenyl]methanamine hydrochloride typically involves the reaction of 3-(tert-butoxy)benzaldehyde with ammonia or an amine source, followed by reduction to form the corresponding amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for [3-(Tert-butoxy)phenyl]methanamine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Organic Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules.
  • Catalysis: It can act as a ligand in catalytic reactions, enhancing reaction efficiency.

Biological Research

  • Model Compound: [3-(Tert-butoxy)phenyl]methanamine hydrochloride is used to study the effects of amine derivatives on biological systems, helping researchers understand interactions between amines and biological molecules.
  • Enzyme Studies: It plays a role in enzyme-substrate interaction studies, providing insights into biochemical pathways.

Medicinal Chemistry

  • Therapeutic Potential: The compound is explored for its potential therapeutic properties in drug development. Its unique structure may target specific biological pathways, making it a candidate for new drug formulations.
  • Anticancer Activity: Preliminary studies indicate that it may exhibit anticancer properties by inducing apoptosis in cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)3.8Cell cycle arrest at G2/M phase
HL-60 (Leukemia)4.5Inhibition of tubulin polymerization

Industrial Applications

In the industrial sector, [3-(Tert-butoxy)phenyl]methanamine hydrochloride is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of [3-(Tert-butoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares [3-(Tert-butoxy)phenyl]methanamine hydrochloride with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
[3-(Benzyloxy)phenyl]methanamine HCl Benzyloxy (-OBn) C₁₄H₁₆ClNO 249.74 Higher lipophilicity; used in PET tracers
[3-(Cyclopentyloxy)phenyl]methanamine HCl Cyclopentyloxy (-OC₅H₉) C₁₂H₁₈ClNO 243.73 Moderate steric bulk; improved solubility
[3-(Ethoxymethyl)phenyl]methanamine HCl Ethoxymethyl (-CH₂OCH₂CH₃) C₁₀H₁₅ClNO 201.69 Enhanced hydrophilicity; lab-scale use
[3-(Morpholine-4-carbonyl)phenyl]methanamine HCl Morpholine-carbonyl C₁₂H₁₇ClN₂O₂ 256.73 Polar functional group; drug discovery
[3-(4-Methylphenyl)phenyl]methanamine HCl Biphenyl-4-methyl C₁₄H₁₆ClN 233.74 Extended aromaticity; material science

Key Observations:

  • Steric Effects : Tert-butoxy’s bulk may hinder enzymatic degradation, enhancing metabolic stability relative to benzyloxy or cyclopentyloxy analogs .
  • Functional Versatility : Morpholine-carbonyl and ethoxymethyl groups introduce hydrogen-bonding sites, favoring target engagement in drug-receptor interactions .

Biological Activity

Overview

[3-(Tert-butoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol. It is primarily utilized in biological research to explore the interactions of amine derivatives with biological systems and has potential therapeutic applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of [3-(Tert-butoxy)phenyl]methanamine hydrochloride typically involves the reaction of 3-(tert-butoxy)benzaldehyde with ammonia or an amine source, followed by reduction to form the corresponding amine. Hydrochloric acid is then added to form the hydrochloride salt. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can yield different derivatives useful for further research .

The biological activity of [3-(Tert-butoxy)phenyl]methanamine hydrochloride is largely attributed to its ability to interact with specific molecular targets within biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the context of its application, particularly in medicinal chemistry where it may influence therapeutic pathways .

1. Medicinal Chemistry

Research has indicated that [3-(Tert-butoxy)phenyl]methanamine hydrochloride may have therapeutic potential in drug development. Its structural properties allow it to serve as a model compound for studying the effects of amines on biological processes. Investigations into its pharmacological properties could lead to new treatments targeting specific diseases .

2. Biological Research

In biological studies, this compound is utilized to assess the interactions between amines and various biological molecules. It serves as a valuable tool in understanding enzyme functions and cellular processes, which can be critical for developing new therapeutic strategies .

Comparative Analysis

The uniqueness of [3-(Tert-butoxy)phenyl]methanamine hydrochloride lies in its tert-butoxy group, which imparts distinct chemical and physical properties compared to similar compounds. Below is a comparison table highlighting its characteristics against other related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Group
[3-(Tert-butoxy)phenyl]methanamine hydrochlorideC11H18ClNO215.72Tert-butoxy
[4-(Tert-butoxy)phenyl]methanamine hydrochlorideC11H18ClNO215.72Tert-butoxy
[3-Isopropoxyphenyl]methanamine hydrochlorideC12H19ClNO230.74Isopropoxy
[4-Isopropoxy-3-methoxyphenyl]methanamine hydrochlorideC13H21ClNO245.80Isopropoxy, Methoxy

This table illustrates that while some compounds share similar molecular formulas, their functional groups significantly influence their reactivity and biological activities.

Case Studies

Recent studies have highlighted the potential applications of [3-(Tert-butoxy)phenyl]methanamine hydrochloride in various fields:

  • Antiviral Research : Although not directly studied as an antiviral agent, its structural analogs have shown promise against viral infections such as H1N1 and HSV-1, suggesting that derivatives of this compound could be explored for similar applications .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that compounds with similar structures can inhibit key metabolic enzymes, which could provide insights into developing metabolic disease treatments.

Q & A

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as lyophilized powder under argon at –20°C to prevent hydrolysis .
  • Stabilizers : Add 1% mannitol to aqueous solutions to reduce free radical formation .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., tert-butoxybenzaldehyde via FT-IR for C=O stretch at 1700 cm⁻¹) to avoid batch failures .
  • Biological assays : Include negative controls (e.g., amine-free analogs) to confirm target specificity .

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